2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran
Description
2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran is a synthetic organic compound characterized by a 2,3-dihydrobenzofuran core substituted with three methyl groups (at positions 2, 2, and 4) and a urea-derived side chain containing a 4-methylphenylsulfonyl moiety. While its exact applications remain less documented in publicly available literature, its structural features align with sulfonylurea-class compounds known for herbicidal activity via acetolactate synthase (ALS) inhibition .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-8-14(9-6-12)26(23,24)21-18(22)20-16-10-7-13(2)15-11-19(3,4)25-17(15)16/h5-10H,11H2,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIDBRYYUQOAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121954 | |
| Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866008-56-2 | |
| Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866008-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(2,3-Dihydro-2,2,4-trimethyl-7-benzofuranyl)amino]carbonyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit certain enzymes, which may contribute to its anticancer properties.
- Cell Cycle Modulation : Studies indicate that the compound can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, leading to apoptosis.
- Anti-inflammatory Properties : The benzofuran moiety may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against a variety of cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.95 | Induction of apoptosis |
| HCT116 | 1.10 | Cell cycle arrest at G2/M phase |
| HeLa | 1.50 | Inhibition of topoisomerase II |
| A549 | 2.00 | Disruption of microtubule dynamics |
Case Studies
- Study on MCF-7 Cells : In a study conducted by Li et al., the compound was shown to have an IC50 value of 0.95 µM against MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .
- HCT116 Cell Line Analysis : Another study assessed the effects on HCT116 colon cancer cells and found significant cytotoxicity (IC50 = 1.10 µM), with mechanisms involving cell cycle arrest and apoptosis induction .
- HeLa and A549 Cells : Further investigations revealed that the compound inhibits topoisomerase II in HeLa cells and disrupts microtubule dynamics in A549 lung cancer cells, indicating a multifaceted mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with sulfonylurea herbicides, such as triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl (listed in ). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The target compound’s 2,3-dihydrobenzofuran core contrasts with the benzoate ester backbone of classical sulfonylurea herbicides. The trimethyl groups on the benzofuran could increase metabolic stability compared to the ester-linked triazine derivatives, which are prone to hydrolysis .
Substituent Effects :
- The 4-methylphenylsulfonyl urea group replaces the triazine ring seen in metsulfuron-methyl and related compounds. This substitution may reduce water solubility but improve soil adsorption, extending residual activity in agricultural settings.
- Unlike triflusulfuron-methyl’s trifluoroethoxy group (which enhances lipid solubility and rainfastness), the target compound lacks halogenation, suggesting milder environmental persistence .
Bioactivity :
- While classical sulfonylureas inhibit ALS in broadleaf weeds and grasses, the benzofuran derivative’s efficacy remains unverified. Its bulky core might limit translocation in plants compared to smaller benzoate esters.
Notes
- Earlier sulfonylurea herbicides (e.g., metsulfuron-methyl) serve as benchmarks .
- Regulatory and Environmental Considerations : The absence of halogenation or ester groups may reduce toxicity concerns but requires validation through ecotoxicological assays.
Q & A
Q. What are the optimal synthetic routes for synthesizing 2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Sulfonylation : Reacting a benzofuran precursor with 4-methylphenylsulfonyl chloride under basic conditions (e.g., NaH/THF at 0°C) to introduce the sulfonamide group .
- Carbamoylation : Subsequent reaction with a carbonylating agent (e.g., triphosgene) to form the urea linkage .
- Protection/Deprotection : Use of benzyl or tert-butyl groups to protect reactive sites, followed by catalytic hydrogenation for deprotection .
Key challenges include controlling regioselectivity and minimizing side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the benzofuran core, sulfonamide, and urea moieties. Anomalies in proton splitting (e.g., diastereotopic protons in the 2,3-dihydrobenzofuran ring) require 2D-COSY or NOESY for resolution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzofuran ring and confirms hydrogen-bonding networks in the urea group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from:
- Dynamic Effects : Conformational flexibility in the urea group may cause variable NMR shifts. Use variable-temperature NMR or DFT calculations to model low-energy conformers .
- Impurity Artifacts : Side products (e.g., over-sulfonylated derivatives) can mimic target signals. Employ HPLC-MS to isolate and identify impurities .
- Solvent Effects : Polar solvents (DMSO-d6 vs. CDCl3) alter hydrogen-bonding patterns. Compare spectra across solvents and cross-reference with computational data .
Q. What strategies are used to study structure-activity relationships (SAR) for benzofuran derivatives like this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonamide (e.g., 4-fluorophenyl) or urea groups (e.g., thiourea) to assess impact on bioactivity .
- Molecular Docking : Use software (AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). Validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bond acceptor role) using 3D-QSAR models .
Q. How can researchers evaluate the compound’s biological activity and mechanisms of action?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines .
- Target Identification : Employ pull-down assays with biotinylated probes or thermal shift assays to identify protein targets .
- Mechanistic Studies : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathways affected by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
